molecular formula C16H15F3N4O B11482511 Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-

Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-

Cat. No.: B11482511
M. Wt: 336.31 g/mol
InChI Key: FTRSQFWPDGTVSE-UHFFFAOYSA-N
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Description

1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA is a complex organic compound characterized by the presence of phenyl, trifluoromethyl, and ethanimidamido groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenyl isocyanate with 2,2,2-trifluoro-N’-(4-methylphenyl)ethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor function, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-3-[2,2,2-TRIFLUORO-N’-(4-METHYLPHENYL)ETHANIMIDAMIDO]UREA is unique due to the presence of both trifluoromethyl and ethanimidamido groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H15F3N4O

Molecular Weight

336.31 g/mol

IUPAC Name

1-[[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]amino]-3-phenylurea

InChI

InChI=1S/C16H15F3N4O/c1-11-7-9-13(10-8-11)20-14(16(17,18)19)22-23-15(24)21-12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22)(H2,21,23,24)

InChI Key

FTRSQFWPDGTVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(F)(F)F)NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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